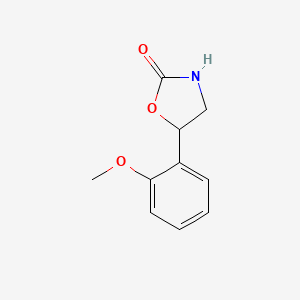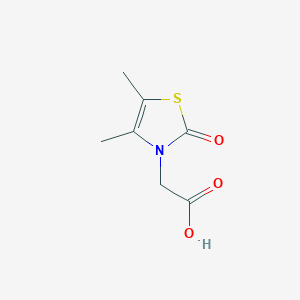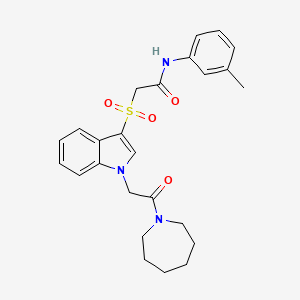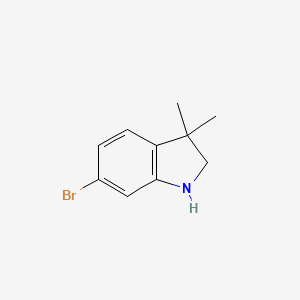
6-Bromo-3,3-dimethylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3,3-dimethylindoline is a chemical compound with the molecular formula C10H12BrN. It is a derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 6th position and two methyl groups at the 3rd position distinguishes this compound from other indoline derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-dimethylindoline typically involves the bromination of 3,3-dimethylindoline. One common method is to react 3,3-dimethylindoline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .
化学反応の分析
Types of Reactions
6-Bromo-3,3-dimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,3-dimethylindoline.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: 3,3-Dimethylindoline.
Substitution: Substituted indoline derivatives with different functional groups.
科学的研究の応用
6-Bromo-3,3-dimethylindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-Bromo-3,3-dimethylindoline involves its interaction with specific molecular targets. The bromine atom and the indoline ring structure allow the compound to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
3,3-Dimethylindoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromoindoline: Lacks the two methyl groups at the 3rd position, affecting its chemical properties and applications.
Indoline: The parent compound without any substituents, serving as a basis for comparison
Uniqueness
6-Bromo-3,3-dimethylindoline is unique due to the presence of both the bromine atom and the two methyl groups. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMUHVSOFKGJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625401.png)
![Tert-butyl N-[3-[2-(prop-2-enoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2625402.png)
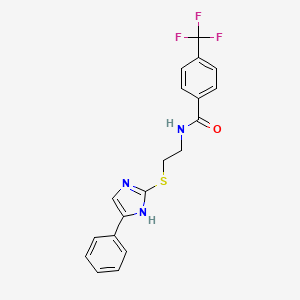
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2625404.png)
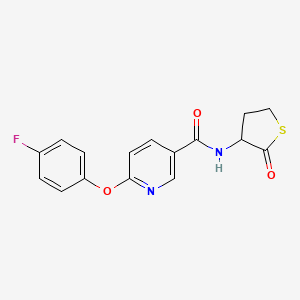
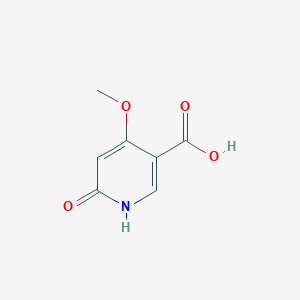
![N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide](/img/structure/B2625408.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)
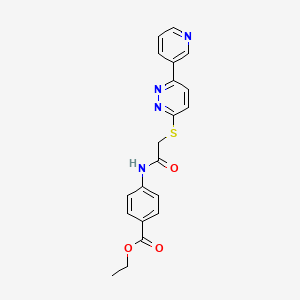
![1-[(4-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2625414.png)
![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)
